(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Overview
Description
“(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H5ClF3NO . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.57 . It is a pale-yellow to yellow-brown liquid . The storage temperature is 2-8°C .Scientific Research Applications
Biocatalytic Synthesis
- Whole-cell Biocatalysis : A study by Chen et al. (2021) demonstrated the synthesis of a structurally similar compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using a green and efficient biocatalytic method. This process utilized recombinant Escherichia coli in a water-cyclohexane liquid-liquid system, achieving a high yield and enantiomeric excess in a significantly reduced time compared to traditional methods (Chen et al., 2021).
Chemical Synthesis and Structural Analysis
- Isomorphous Structures : A study by Swamy et al. (2013) explored the synthesis of isomorphous structures involving analogues of 2-chloro-5-(trifluoromethyl)pyridin-3-yl, examining the chlorine-methyl exchange rule and disorder within these structures (Swamy et al., 2013).
- Solubility in Organic Solvents : Wang et al. (2018) researched the solubility of 2-chloro-3-(trifluoromethyl)pyridine in various organic solvents, providing insights that could be applicable to understanding the solubility behavior of related compounds (Wang et al., 2018).
- Structural Analysis : The crystal and molecular structure of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was analyzed by Lakshminarayana et al. (2009), which can offer valuable insights for the structural analysis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (Lakshminarayana et al., 2009).
Catalysis and Reaction Studies
- Catalytic Applications : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, showcasing its potential use in catalytic applications, particularly in ethylene oligomerization (Kermagoret & Braunstein, 2008).
- Nucleophilic Substitution Reactions : The kinetics of nucleophilic substitution reactions involving chloro-pyridines, akin to the compound , were studied by Hamed (1997), providing a basis for understanding similar reactions in (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (Hamed, 1997).
Miscellaneous Applications
- Maillard Reaction Products : Chen et al. (2016) detected a Maillard reaction product, [5-(5,6-Dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]methanol, in breads. This study provides an example of how compounds structurally related to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol can emerge in food chemistry (Chen et al., 2016).
Safety and Hazards
properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQFBNIOHFHFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717763 | |
Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol | |
CAS RN |
943551-28-8 | |
Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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